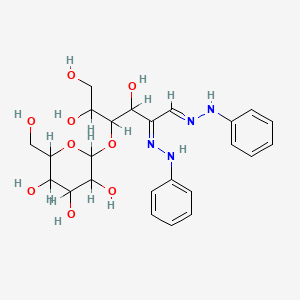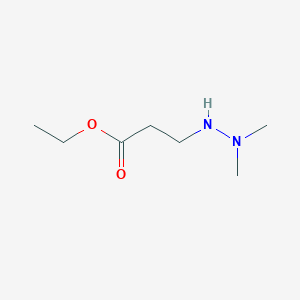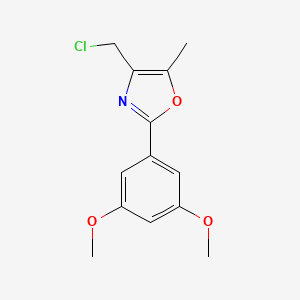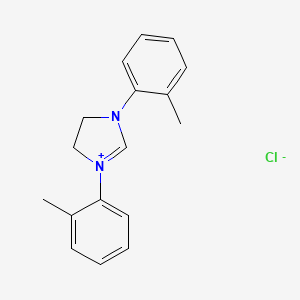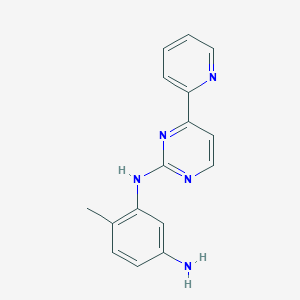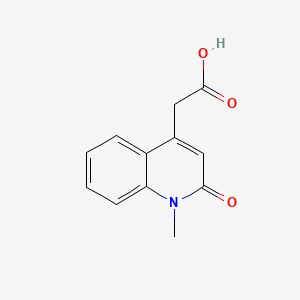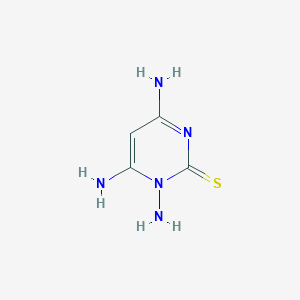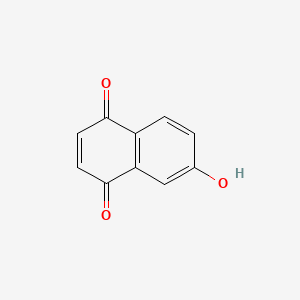
6-Hydroxynaphthalene-1,4-dione
Vue d'ensemble
Description
6-Hydroxynaphthalene-1,4-dione, also known as lawsone, is a naturally occurring organic compound derived from naphthalene. It is a type of naphthoquinone, characterized by a quinone structure with a hydroxyl group at the 6th position. This compound is known for its vibrant orange-red color and is commonly found in the leaves of the henna plant (Lawsonia inermis). Lawsone has been used for centuries as a dye for skin, hair, and textiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Hydroxynaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from henna leaves, where it is present in significant quantities. The leaves are dried, powdered, and then subjected to solvent extraction to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to 1,4-dihydroxynaphthalene.
Substitution: It can undergo nucleophilic substitution reactions with O-, N-, and S-nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aromatic aldehydes and amines are used in the presence of catalysts like nano copper (II) oxide.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Mannich bases and other substituted naphthoquinones.
Applications De Recherche Scientifique
6-Hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain . In biological systems, it can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells, leading to its antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: A parent compound with similar redox properties but lacks the hydroxyl group at the 6th position.
Juglone (5-Hydroxy-1,4-naphthoquinone): Similar structure with a hydroxyl group at the 5th position, known for its allelopathic properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group at the 2nd position and exhibits strong biological activities.
Uniqueness: 6-Hydroxynaphthalene-1,4-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form strong permanent stains and its wide range of applications in various fields make it a compound of significant interest.
Propriétés
IUPAC Name |
6-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAIOOGHXYZWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473708 | |
| Record name | 6-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-53-9 | |
| Record name | 6-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
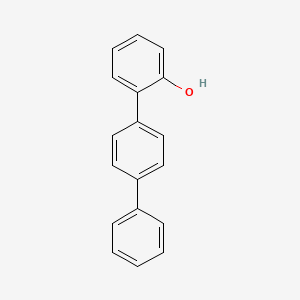
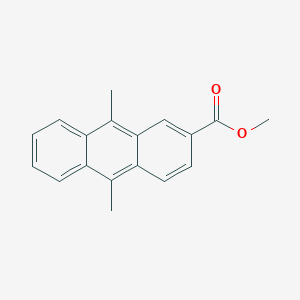

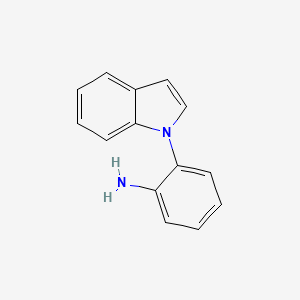
![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)

